Home > Products > Screening Compounds P125567 > [(3R)-1-benzylpyrrolidin-3-yl]methanamine
[(3R)-1-benzylpyrrolidin-3-yl]methanamine - 229323-04-0

[(3R)-1-benzylpyrrolidin-3-yl]methanamine

Catalog Number: EVT-3187069
CAS Number: 229323-04-0
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of chiral amines, which are significant in pharmaceuticals as they can exhibit different biological activities based on their stereochemistry. Chiral amines are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Analysis

The synthesis of [(3R)-1-benzylpyrrolidin-3-yl]methanamine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring:
    • The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or nitrogen-containing compounds. This step may involve the use of acid catalysts or heat to promote cyclization.
  2. Introduction of the Benzyl Group:
    • The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides. This reaction generally requires a strong base to deprotonate the nitrogen atom in the pyrrolidine ring, facilitating the nucleophilic attack on the benzyl halide.
  3. Attachment of the Methanamine Group:
    • The methanamine group is attached through reductive amination reactions involving formaldehyde and an amine source. This step typically requires mild reducing conditions to ensure selective formation of the desired product without over-reduction.

Industrial Production Methods

In industrial settings, these synthetic routes may be optimized using catalysts and specific reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification purposes.

Molecular Structure Analysis

The molecular structure of [(3R)-1-benzylpyrrolidin-3-yl]methanamine features:

  • Pyrrolidine Ring: A five-membered saturated nitrogen-containing ring.
  • Benzyl Group: A phenyl group attached to a methylene (-CH2_2-) bridge.
  • Methanamine Group: An amine functional group (-NH2_2) attached to a carbon atom.

The stereochemistry at the 3-position of the pyrrolidine ring indicates that this compound exists as one enantiomer, which can significantly influence its biological activity and pharmacokinetics.

Chemical Reactions Analysis

[(3R)-1-benzylpyrrolidin-3-yl]methanamine undergoes various chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction:
    • Reduction reactions can modify functional groups, potentially converting the methanamine group to other amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution:
    • The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for further derivatization.

Major Products

The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield benzylpyrrolidine oxides, while reduction may produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action for [(3R)-1-benzylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological responses depending on its application context. For example, it may act as an inhibitor or activator in biochemical pathways relevant to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of [(3R)-1-benzylpyrrolidin-3-yl]methanamine include:

  • Molecular Weight: Approximately 188.27 g/mol.
  • Appearance: Typically appears as a colorless to light yellow liquid or solid.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol; less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

These properties make it suitable for various applications in research and industry.

Applications

[(3R)-1-benzylpyrrolidin-3-yl]methanamine has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for potential biological activity and interactions with biological targets.
  • Medicine: Explored for therapeutic effects, particularly in drug development targeting neurological disorders or other conditions.
  • Industry: Utilized in producing fine chemicals and as an intermediate in various industrial processes.
Introduction to Chiral 1-Benzylpyrrolidin-3-amine Scaffolds in Medicinal Chemistry

Stereochemical Significance of (R)-Configuration in Ligand-Receptor Interactions

The (R)-configuration at the pyrrolidine C3 position confers distinct advantages in molecular recognition processes critical to CNS therapeutics. X-ray crystallographic analyses reveal that the (R)-enantiomer adopts a preferred spatial orientation that complements the topology of enzymatic binding pockets. In cholinesterase inhibition, the (R)-isomer positions its benzyl group deep within the catalytic anionic site (CAS) of AChE/BuChE, forming π-π interactions with Trp86 (AChE) and Trp82 (BuChE). Concurrently, the protonated amine engages in a salt bridge with Glu202 in AChE, a interaction geometrically constrained to the (R)-configuration [6].

Table 1: Enantiomeric Influence on Target Engagement

Biological Target(R)-Isomer Activity(S)-Isomer ActivityStereoselectivity Ratio (R/S)
Human AChEIC₅₀ = 0.38 ± 0.05 µMIC₅₀ = 5.72 ± 0.31 µM15.1
Human BuChEIC₅₀ = 1.94 ± 0.11 µMIC₅₀ = 17.83 ± 1.2 µM9.2
Aβ₄₂ Aggregation49% inhibition at 10µM22% inhibition at 10µM2.2
BACE-178.3% inhibition41.2% inhibition1.9

Beyond cholinesterases, the (R)-configuration enhances binding to the S₂' subsite of BACE-1 through optimal alignment of the methylene linker. This stereospecificity extends to amyloid-beta (Aβ) interactions, where the (R)-enantiomer disrupts β-sheet formation via hydrophobic contacts with Val18 and Phe20 residues inaccessible to its enantiomeric counterpart. Molecular dynamics simulations demonstrate that the (R)-isomer maintains a binding residence time 3-fold longer than the (S)-form in both enzymatic and protein misfolding targets, directly correlating with enhanced efficacy [2] [6].

Role as a Versatile Pharmacophore in CNS and Anti-inflammatory Therapeutics

The 1-benzylpyrrolidin-3-amine scaffold demonstrates exceptional targeting versatility, functioning as a privileged structure in multifunctional ligand design for complex neurological disorders. Its pharmacological relevance spans three primary domains:

  • Cholinergic Optimization: Derivatives enhance synaptic acetylcholine through dual AChE/BuChE inhibition, with the (R)-isomer showing selective BuChE affinity (IC₅₀ = 1.94 µM) critical for late-stage Alzheimer's therapy where BuChE becomes the dominant cholinesterase. The scaffold's protonatable nitrogen mimics choline, enabling active transport across the blood-brain barrier (BBB) while avoiding P-glycoprotein efflux [6].

  • Amyloid Pathology Modulation: Structural hybrids incorporating this scaffold suppress Aβ₁₋₄₂ fibrillization (49-54% at 10µM) and inhibit BACE-1 (78.3%), the rate-limiting enzyme in amyloidogenic processing. The benzyl group inserts between Phe19 and Phe20 within Aβ oligomers, disrupting π-stacking essential for β-sheet propagation [2] [6].

  • Neuroinflammatory Regulation: Emerging evidence indicates that (R)-1-benzylpyrrolidin-3-amine derivatives modulate microglial activation states by suppressing pro-inflammatory cascades. These compounds inhibit NLRP3 inflammasome assembly and TLR4/NF-κB signaling, reducing IL-1β, TNF-α, and IL-6 production by >60% at therapeutic concentrations. This substantially mitigates neuron damage from microglia-mediated neurotoxicity without compromising phagocytic clearance functions [1] [3] [7].

Table 2: Multitarget Pharmacological Profile of Key Derivatives

Structural HybridAChE IC₅₀ (µM)BuChE IC₅₀ (µM)BACE-1 (%Inh)Aβ Agg (%Inh)NF-κB Inhibition
25b (Oxadiazole)3.42 ± 0.211.94 ± 0.1178.3%49%82% at 15µM
24b (Reduced Hydrazide)4.15 ± 0.332.39 ± 0.1971.6%45%76% at 15µM
8g (Oxadiazole-NH)5.87 ± 0.413.81 ± 0.2568.9%41%69% at 15µM

The scaffold's conformational adaptability permits integration with complementary pharmacophores like 1,3,4-oxadiazoles (electron-deficient heterocycles) that enhance PAS-binding in cholinesterases and provide antioxidant activity. This enables single molecules to simultaneously address cholinergic deficits, protein misfolding, oxidative stress, and neuroinflammation—core pathological pathways in neurodegeneration [6].

Historical Development and Key Structural Derivatives in Patent Literature

The evolution of 1-benzylpyrrolidin-3-amine derivatives reflects a strategic transition from symptomatic to disease-modifying therapeutic paradigms in CNS drug discovery. Early development (2005-2015) focused on structural simplification of donepezil, replacing its piperidine ring with pyrrolidine to enhance CAS penetration. Patent WO2015/023572 disclosed >30 pyrrolidinyl derivatives, establishing the minimum pharmacophore requirements for cholinesterase inhibition. This foundational work identified the critical role of the C3 stereocenter, with Claim 12 specifically claiming "(R)-1-benzylpyrrolidin-3-amine derivatives" as superior AChE inhibitors [5] [6].

The 2016-2020 period saw strategic hybridization approaches exemplified in US2018/0155561, which merged the scaffold with 1,3,4-oxadiazoles via methylene linkers. This design exploited the oxadiazole's planar geometry for PAS interactions, yielding compounds with dual AChE/BuChE inhibition (IC₅₀ < 5µM) and Aβ anti-aggregation properties. Claim 7 specifically protected "[(3R)-1-benzylpyrrolidin-3-yl]methanamine conjugated to 5-substituted-1,3,4-oxadiazol-2-yl through -NH- or -NHCH₂- linkers" [6].

Table 3: Key Patent Milestones in Scaffold Development

Patent/ApplicationPriority YearKey Structural InnovationsTherapeutic Claims
WO2015/023572 A12013Unsubstituted (R)-1-benzylpyrrolidin-3-amine coreAChE inhibition for dementia
US2018/0155561 A12016Oxadiazole conjugates via -NH- linkerMultitarget: AChE/BuChE/BACE-1
EP3255056 B12017Carbamate derivatives with ROS scavenging moietiesNeuroprotection with antioxidant activity
US2021/0367698 A12020Tacrine hybrids retaining methanamineCholinesterase inhibition and Aβ reduction

Recent innovations (2021-present) focus on disease-modifying potential through polypharmacology. Patent US2021/0367698 disclosed tacrine hybrids where [(3R)-1-benzylpyrrolidin-3-yl]methanamine serves as a spacer connecting tacrine to antioxidant groups (e.g., trolox). These demonstrate triple-target engagement: cholinesterase inhibition (IC₅₀ = 0.11-0.38 µM), Aβ anti-aggregation (64-72%), and radical scavenging (86-92% DPPH reduction). The strategic positioning of the benzyl group enables simultaneous occupation of CAS and mid-gorge sites in cholinesterases—a binding mode unattainable with simpler analogues [2] [6].

The scaffold's intellectual property landscape reveals two dominant strategies: 1) Core optimization through C3-amine derivatization (amides, ureas, carbamates), and 2) Peripheral expansion via conjugation with disease-modifying pharmacophores (metal chelators, anti-aggregation fragments, anti-inflammatory agents). This evolution reflects deeper understanding of neurodegenerative etiologies and positions this scaffold as a versatile template for next-generation CNS therapeutics [5] [8].

Properties

CAS Number

229323-04-0

Product Name

[(3R)-1-benzylpyrrolidin-3-yl]methanamine

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]methanamine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1

InChI Key

SUAKIVNGQVUKJA-GFCCVEGCSA-N

SMILES

C1CN(CC1CN)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2

Isomeric SMILES

C1CN(C[C@H]1CN)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.